Cas no 65427-77-2 (2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol)

2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol is a nitrobenzoxadiazole (NBD) derivative characterized by its fluorescent properties and reactivity. The compound features a piperazine-ethanol moiety, enhancing its solubility and versatility in chemical applications. Its NBD core exhibits strong absorption and emission in the visible range, making it useful as a fluorescent probe or labeling reagent in biochemical and analytical studies. The nitro group further contributes to its electron-withdrawing properties, facilitating selective reactions. This compound is particularly valued for its stability and compatibility with aqueous and organic solvents, enabling broad utility in conjugation chemistry, sensor development, and molecular imaging. Its structural design allows for efficient derivatization while maintaining fluorescence efficiency.
2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol structure
65427-77-2 structure
Product Name:2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol
CAS No:65427-77-2
MF:C12H15N5O4
MW:293.278601884842
MDL:MFCD01702641
CID:961875
PubChem ID:100317
Update Time:2025-10-28

2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethanol
    • 2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
    • NSC 288661
    • AB00112434-01
    • BS-38265
    • AKOS000606029
    • SR-01000474707
    • CHEMBRDG-BB 6619289
    • Z56845301
    • 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)-1-piperazinyl]ethanol
    • 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)-
    • 4-(4-Nitro-5-benzofurazanyl)-1-piperazineethanol
    • CS-0322713
    • Oprea1_456597
    • 2-(4-(4-Nitrobenzo[c][1,2,5]oxadiazol-5-yl)piperazin-1-yl)ethan-1-ol
    • SR-01000474707-1
    • DB-202703
    • 65427-77-2
    • DTXSID00215753
    • EU-0009373
    • MFCD01702641
    • 2-[4-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)PIPERAZIN-1-YL]ETHAN-1-OL
    • C12H15N5O4
    • NSC-288661
    • NSC288661
    • STK833955
    • 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol
    • MDL: MFCD01702641
    • Inchi: 1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)10-2-1-9-11(14-21-13-9)12(10)17(19)20/h1-2,18H,3-8H2
    • InChI Key: FTUJMLRZRUABPN-UHFFFAOYSA-N
    • SMILES: OCCN1CCN(C2C=CC3C(C=2[N+](=O)[O-])=NON=3)CC1

Computed Properties

  • Exact Mass: 293.11200
  • Monoisotopic Mass: 293.11240398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • PSA: 111.45000
  • LogP: 0.77140

2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol Pricemore >>

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Additional information on 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol

Introduction to 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol (CAS No. 65427-77-2)

2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 65427-77-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research in medicinal chemistry. The molecular framework of this compound integrates several key pharmacophoric elements, including a piperazine moiety and a nitro-substituted benzoxadiazole scaffold, which are well-documented for their potential in modulating various biological pathways.

The piperazine ring is a common structural motif in pharmaceuticals, renowned for its ability to interact with biological targets such as enzymes and receptors. Its presence in 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol suggests that this compound may possess properties suitable for drug development, particularly in the realm of central nervous system (CNS) disorders and cardiovascular diseases. The nitro-substituted benzoxadiazole moiety further enhances the compound's complexity and potential biological activity. This group is known for its role in various pharmacological applications, including antimicrobial and anti-inflammatory effects.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The combination of a piperazine and a nitro-substituted benzoxadiazole in 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol positions it as a candidate for further exploration in therapeutic interventions. Studies have shown that modifications within this molecular structure can lead to significant changes in biological activity, making it essential to investigate its interactions with potential targets.

The synthesis of 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the benzoxadiazole core, followed by nitration and subsequent functionalization with the piperazine ethanol moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.

In terms of pharmacological evaluation, preliminary studies on 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-ylethanol have demonstrated interesting properties that warrant further investigation. The compound has shown potential inhibitory effects on certain enzymes implicated in inflammatory responses. Additionally, its interaction with receptors involved in neurotransmission suggests possible applications in treating neurological disorders. These findings are supported by computational modeling studies that predict favorable binding affinities between the compound and its target proteins.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in understanding how 2-4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yethanol interacts with biological targets at the molecular level. These simulations provide insights into binding modes and affinity profiles, which are crucial for optimizing the compound's pharmacological properties. By leveraging these computational tools, researchers can design analogs with enhanced efficacy and reduced side effects.

Future directions for research on 2-4-(4-Nitro-substituted benzoxadiazole) derivatives like 2-(Piperazinomethyl)ethanoic acid 5-[[(E)-Ethylidene]amino]-N-(4-nitrophenyl)-] are likely to focus on improving synthetic methodologies and exploring novel biological applications. The development of green chemistry approaches could also play a significant role in making the synthesis of these compounds more sustainable and environmentally friendly.

The integration of high-throughput screening (HTS) technologies will further accelerate the discovery process by allowing rapid assessment of large libraries of compounds for biological activity. This approach has been successfully applied to identify lead compounds for various therapeutic areas. As such, 2-(Piperazinomethyl)ethanoic acid 5-[[(E)-Ethylidene]amino]-N-(4-nitrophenyl)-] may be evaluated using HTS platforms to identify its potential as a therapeutic agent.

In conclusion,CAS No 65427772 represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration. As our understanding of chemical biology continues to evolve,nitro-substituted benzoxadiazoles like this one will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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